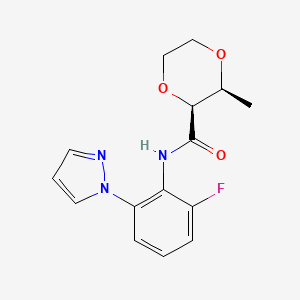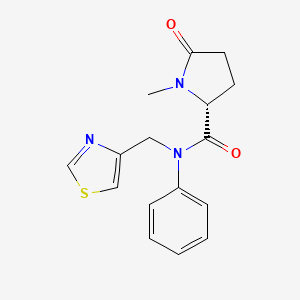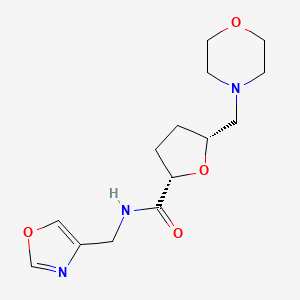
(2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide is a small molecule inhibitor that has shown promising results in scientific research. It has been extensively studied for its potential in treating various diseases, such as cancer and inflammatory disorders.
Mecanismo De Acción
The mechanism of action of (2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide involves the inhibition of several kinases, including JAK2, FLT3, and RET. Inhibition of these kinases leads to decreased cell proliferation and increased apoptosis, making this compound a potential therapeutic agent for cancer. In addition, this compound has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-6 and TNF-α, making it a potential therapeutic agent for inflammatory disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and RET, which are involved in cell growth and survival. Inhibition of these kinases leads to decreased cell proliferation and increased apoptosis, making this compound a potential therapeutic agent for cancer.
In addition, this compound has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-6 and TNF-α, making it a potential therapeutic agent for inflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide is its specificity for certain kinases, such as JAK2, FLT3, and RET. This specificity allows for targeted inhibition of these kinases, which may lead to fewer side effects compared to non-specific kinase inhibitors.
One of the limitations of this compound is its limited solubility in aqueous solutions. This can make it difficult to work with in lab experiments.
Direcciones Futuras
For this compound include continuing to study its potential as a therapeutic agent and investigating its potential for other diseases.
Métodos De Síntesis
The synthesis of (2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide involves several steps. The starting material is 2-fluoro-6-nitrophenol, which is converted to the corresponding amine through reduction with sodium borohydride. The amine is then reacted with pyrazole-1-carboxylic acid to form the pyrazole amide. The final step involves the cyclization of the pyrazole amide with 3-methyl-1,4-dioxane-2-carboxylic acid chloride to form the desired compound.
Aplicaciones Científicas De Investigación
(2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide has been extensively studied for its potential in treating cancer and inflammatory disorders. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and RET, which are involved in cell growth and survival. Inhibition of these kinases leads to decreased cell proliferation and increased apoptosis, making this compound a potential therapeutic agent for cancer.
In addition to its anti-cancer properties, this compound has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of several pro-inflammatory cytokines, including IL-6 and TNF-α, making it a potential therapeutic agent for inflammatory disorders.
Propiedades
IUPAC Name |
(2S,3S)-N-(2-fluoro-6-pyrazol-1-ylphenyl)-3-methyl-1,4-dioxane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-10-14(22-9-8-21-10)15(20)18-13-11(16)4-2-5-12(13)19-7-3-6-17-19/h2-7,10,14H,8-9H2,1H3,(H,18,20)/t10-,14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCRHNJRDYOJDJZ-HZMBPMFUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCO1)C(=O)NC2=C(C=CC=C2F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](OCCO1)C(=O)NC2=C(C=CC=C2F)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2S,3R)-2-ethyloxolan-3-yl]-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B7346347.png)
![[(2R,3R)-2-(difluoromethyl)-3,4-dihydro-2H-chromen-3-yl]-(3-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)methanone](/img/structure/B7346355.png)
![(3aR,6aS)-2-methyl-N-(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B7346366.png)
![(6R)-N-(5-methoxypyridin-3-yl)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene-8-carboxamide](/img/structure/B7346373.png)
![1-[1-(2-fluoroethyl)pyrazol-3-yl]-3-[[(3R,4R)-1-methyl-4-phenylpyrrolidin-3-yl]methyl]urea](/img/structure/B7346409.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(pyrimidin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346414.png)


![1-[(3R,4R)-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-3-(5-methoxy-2-methylpyrazol-3-yl)urea](/img/structure/B7346428.png)
![(3aS,6aR)-N-(5-sulfamoylthiophen-3-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxamide](/img/structure/B7346439.png)
![(2R,3R)-2-(difluoromethyl)-N-[(1S)-1-pyridin-3-ylethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7346441.png)

![1-(5-methoxy-2-methylpyrazol-3-yl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7346457.png)
![(2R,3R)-N-[3-(2-methoxyphenyl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7346460.png)